2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C22H24FN3O3S2 and a molecular weight of 461.573 Da . This compound is characterized by its unique structure, which includes a quinoline ring substituted with diethylsulfamoyl and methyl groups, a sulfanyl linkage, and an acetamide moiety attached to a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves multiple steps. The starting materials typically include 6-(diethylsulfamoyl)-4-methylquinoline and 4-fluorophenylacetic acid. The synthetic route may involve the following steps:
Formation of the Quinoline Derivative: The quinoline derivative is synthesized by reacting 6-chloro-4-methylquinoline with diethylsulfamide under basic conditions.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to form the thioether linkage.
Chemical Reactions Analysis
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites and preventing substrate access.
Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Modulating Signaling Pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.
Comparison with Similar Compounds
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide: This compound has additional methyl groups on the phenyl ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and acetamide functionalities, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H24FN3O3S2 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H24FN3O3S2/c1-4-26(5-2)31(28,29)18-10-11-20-19(13-18)15(3)12-22(25-20)30-14-21(27)24-17-8-6-16(23)7-9-17/h6-13H,4-5,14H2,1-3H3,(H,24,27) |
InChI Key |
OJPAWUDCCSGWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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